Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester
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Overview
Description
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester, also known as tetrahydrofurfuryl butyrate, is an organic compound with the molecular formula C9H16O3. It is a colorless to light yellow liquid with a fruity, sweet odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester typically involves the esterification of butanedioic acid with tetrahydro-2-furanyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and tetrahydro-2-furanyl alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and tetrahydro-2-furanyl alcohol.
Reduction: Tetrahydro-2-furanyl butanol.
Oxidation: Various oxidized derivatives of the tetrahydro-2-furanyl group.
Scientific Research Applications
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Used as a flavoring agent in food products and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester involves its hydrolysis to butanedioic acid and tetrahydro-2-furanyl alcohol. These products can then participate in various biochemical pathways. The ester linkage is hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, diethyl ester: Similar ester but without the tetrahydro-2-furanyl group.
Tetrahydrofurfuryl acetate: Similar structure but with an acetate group instead of butanedioic acid.
Tetrahydrofurfuryl butyrate: Another ester with a similar structure but different acid component.
Uniqueness
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester is unique due to the presence of both the butanedioic acid and tetrahydro-2-furanyl groups, which confer specific chemical and physical properties. Its fruity odor and potential biological activity make it distinct from other similar compounds .
Properties
CAS No. |
58979-68-3 |
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Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 2-(oxolan-2-yl)butanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-15-11(13)8-9(12(14)16-4-2)10-6-5-7-17-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
SELKACAXNOQXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCCO1)C(=O)OCC |
Origin of Product |
United States |
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